molecular formula C13H18N2O B2717162 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol CAS No. 941478-93-9

2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol

Cat. No. B2717162
CAS RN: 941478-93-9
M. Wt: 218.3
InChI Key: NWTAWWVIRFORLI-UHFFFAOYSA-N
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Description

2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol, also known as MIBE, is a chemical compound that has been extensively studied for its potential therapeutic uses. MIBE belongs to the class of benzimidazole derivatives and has been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol is not fully understood, but it is believed to involve the regulation of various signaling pathways. 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to activate the protein kinase A (PKA) pathway, which plays a crucial role in cell growth and survival. 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has also been shown to inhibit the activity of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes.
Biochemical and Physiological Effects:
2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to have various biochemical and physiological effects. In cancer cells, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurons, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to protect against oxidative stress and inflammation-induced damage. In cardiovascular disease, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to have vasodilatory effects and improve cardiac function.

Advantages and Limitations for Lab Experiments

2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has several advantages for lab experiments, including its stability and solubility in water and organic solvents. 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol is also readily available and relatively inexpensive. However, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has some limitations, including its potential toxicity and limited bioavailability.

Future Directions

There are several future directions for research on 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol. One area of research is the development of 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol derivatives with increased potency and bioavailability. Another area of research is the investigation of 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol's potential therapeutic uses in other fields, such as inflammation and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol and its potential side effects.
Conclusion:
In conclusion, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol is a promising compound with potential therapeutic uses in various fields, including cancer research, neuroprotection, and cardiovascular disease. The synthesis method of 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol is relatively simple, and it has been extensively studied for its biological activities. Further research is needed to fully understand the mechanism of action of 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol and its potential therapeutic uses.

Synthesis Methods

The synthesis of 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol involves the reaction of 2-bromoethylamine hydrobromide with 1-(2-methylpropyl)-1H-benzimidazole-2-carboxylic acid in the presence of triethylamine. The resulting product is then reduced with lithium aluminum hydride to obtain 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol.

Scientific Research Applications

2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been studied for its potential therapeutic uses in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to protect neurons from damage caused by oxidative stress and inflammation. In cardiovascular disease, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to have vasodilatory effects and improve cardiac function.

properties

IUPAC Name

2-[1-(2-methylpropyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(2)9-15-12-6-4-3-5-11(12)14-13(15)7-8-16/h3-6,10,16H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTAWWVIRFORLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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